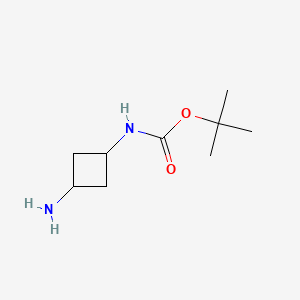![molecular formula C15H10ClF3N4O B2506685 5-(4-chlorophenyl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}pyrimidine CAS No. 477711-83-4](/img/structure/B2506685.png)
5-(4-chlorophenyl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(4-chlorophenyl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}pyrimidine is a chemical entity that is likely to possess a pyrimidine core, substituted with a trifluoromethyl group and a pyrazole ring bearing a chlorophenyl moiety. This structure suggests potential biological activity, given the presence of pharmacophoric elements such as the pyrimidine and pyrazole rings, which are common in drug design.
Synthesis Analysis
The synthesis of related trifluoromethylated pyrimidines has been reported through regiospecific cyclization reactions. For instance, 4-trifluoro(chloro)-2-(5-hydroxy-5-trifluoro(chloro)methyl-4,5-dihydro-1H-pyrazol-1-yl]-pyrimidines were synthesized from 4-alkoxy-1,1,1-trifluoro(chloro)-alk-3-en-2-ones and 6-trifluoro(chloro)methyl-2-hydrazine pyrimidines . Another synthesis route involves the cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, catalyzed by Ti(Oi-Pr)4 or BF3·OEt2, to yield 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, revealing two crystallographically independent molecules in the asymmetric unit . Similarly, the structure of 2-amino-3-cyano-4-(3,4-dichlorophenyl)-5-oxo-1,4,5,6-tetrahydro-4H-pyrano[2,3-d]pyrimidine was studied, showing the presence of unclassical hydrogen bonds C–H⋯O and C–H⋯N in the crystals .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include cyclocondensation and regiospecific cyclization. The use of catalysts such as Ti(Oi-Pr)4 or BF3·OEt2 is crucial for efficient cyclization to obtain the desired pyrimidines . The starting materials for these reactions are often obtained through condensation reactions, as seen in the synthesis of 1,5-diarylpenta-1,4-dien-3-ones from acetone and benzaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of trifluoromethyl groups can increase the lipophilicity and metabolic stability of the molecules. The crystallographic studies provide insights into the solid-state properties, such as crystal system, space group, and hydrogen bonding patterns, which can affect the solubility and stability of the compounds . The biological activities of these compounds, such as antitumor activity, have been reported, suggesting their potential as therapeutic agents .
科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Pyrazolo Pyrimidines : Xu Li-feng (2011) explored the synthesis and characterization of various pyrazolo pyrimidine derivatives, including compounds structurally similar to 5-(4-chlorophenyl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}pyrimidine. These compounds have shown notable biological activities in medicine (Xu Li-feng, 2011).
Anticancer and Antimicrobial Potential : Hafez et al. (2016) synthesized novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, demonstrating significant anticancer and antimicrobial activities. This indicates the potential use of related compounds in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antitumor Activity Research : A study by Z. Xin (2012) focused on the synthesis of a compound similar to this compound, evaluating its antitumor activities. This research highlights the compound's potential in cancer treatment (Z. Xin, 2012).
Biological Applications and Molecular Docking Studies
Molecular Docking and Anticancer Agents : Katariya et al. (2021) conducted molecular docking studies on new oxazole clubbed pyridyl-pyrazolines, which are structurally related to the compound of interest. These studies suggest potential utilization in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Fluorescent Properties for Biological Application : Wu et al. (2006) synthesized ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and utilized it for the creation of fluorescent molecules. This indicates the potential of similar compounds like this compound in biological imaging applications (Yan‐Chao Wu et al., 2006).
Antimicrobial and Herbicidal Activity
Synthesis and Antimicrobial Activity : Laxmi et al. (2012) reported the synthesis of coumarin pyrazole pyrimidine derivatives, exhibiting antimicrobial activity. This suggests that similar structures could have potential applications in developing new antimicrobial agents (Laxmi, Kuarm, & Rajitha, 2012).
Herbicidal Applications : Research by Kang et al. (2015) on 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles, which are structurally related to the compound , showed significant herbicidal activities. This indicates a potential application in agriculture (Kang, Yue, Chen, Li, & Ma, 2015).
特性
IUPAC Name |
5-(4-chlorophenyl)-2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4O/c1-23-12(15(17,18)19)6-13(22-23)24-14-20-7-10(8-21-14)9-2-4-11(16)5-3-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGVFCMPKSQECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

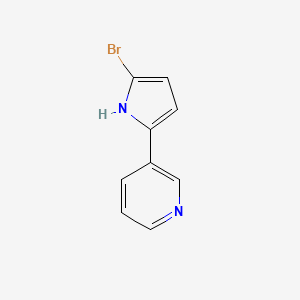
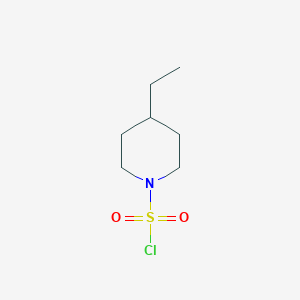
![2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2506608.png)
![2-Chloro-N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2506609.png)
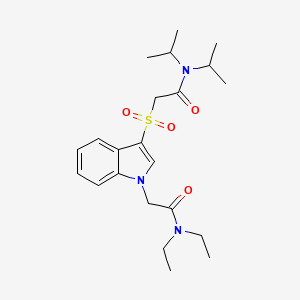

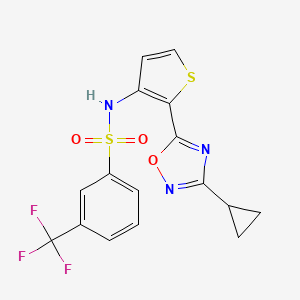
![1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2506614.png)
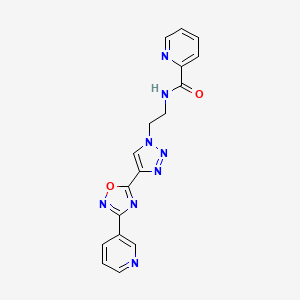
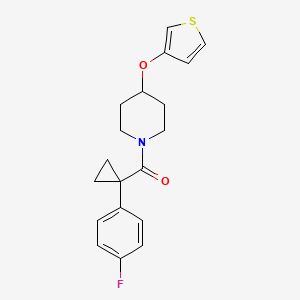
![2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2506621.png)

![4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2506624.png)
